(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride
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Overview
Description
(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride is a chiral piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and methanol.
Methoxylation: The 4-methylpiperidine undergoes methoxylation using methanol in the presence of a suitable catalyst.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (3S,4S) enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce a secondary amine.
Scientific Research Applications
(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Methoxy-4-methyl-pyrrolidine hydrochloride
- (3S,4S)-3-Methoxy-4-methyl-morpholine hydrochloride
Uniqueness
(3S,4S)-3-Methoxy-4-methyl-piperidine hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high specificity.
Properties
IUPAC Name |
(3S,4S)-3-methoxy-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORXTSKSCEPHH-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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